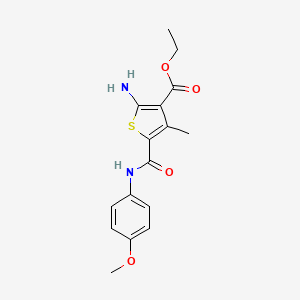

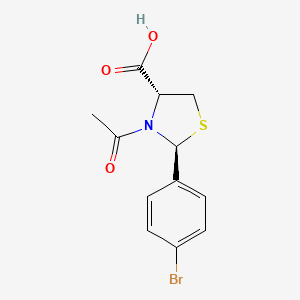

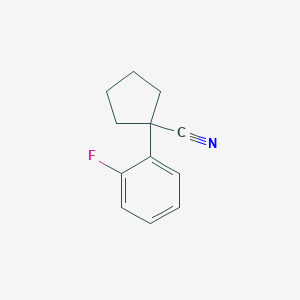

![molecular formula C14H14O B1300075 (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol CAS No. 79757-92-9](/img/structure/B1300075.png)

(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol

Übersicht

Beschreibung

4'-Methyl-[1,1'-biphenyl]-4-yl)methanol (4-Methyl-BP) is a compound belonging to the class of organic molecules known as phenylmethanols. It is a colorless to pale yellow liquid at room temperature and is soluble in organic solvents. 4-Methyl-BP has a wide range of applications in the scientific field, including synthesis, research, and biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Methylation for Monomer Production

The methylation process of 4-methylbiphenyl to produce 4,4'-dimethylbiphenyl, a compound related to (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol, has significant applications in producing monomers for thermotropic liquid crystals, engineering plastics, and other materials. Research indicates that using supercritical methanol with specific catalysts can yield high selectivity for 4,4'-dimethylbiphenyl, an essential component in these applications (Yoshiteru et al., 2004).

Organic Synthesis and Energy Technologies

Methanol, a key substance in reactions involving this compound, is central to organic synthesis and energy technologies. It serves as a hydrogen source and a C1 synthon, with applications in N-methylation of amines and transfer hydrogenation of nitroarenes. This showcases the compound's role in synthesizing pharmaceutical agents and key intermediates (Naina Sarki et al., 2021).

Methanol as a Versatile Chemical Compound

Methanol's role extends beyond mere solvent use, acting as a feedstock for complex chemicals like acetic acid and methylamine, which are linked to the chemical structure and reactions of this compound. Its synthesis from CO2 and H2, and its use in reducing CO2 emissions, highlight its environmental significance. Methanol is also crucial in hydrogen production and storage, and as a fuel source in direct methanol fuel cells (F. Dalena et al., 2018).

Applications in Photolysis and Chemical Transformations

This compound and related compounds are used in photolyses to produce derivatives with potential in material science and chemical engineering. The transformation processes and product yields from these reactions are significant for developing new materials and chemicals (M. Shi et al., 1991).

Antimicrobial Applications

Substituted biphenyl compounds, akin to this compound, have been explored for their antimicrobial properties. These compounds, synthesized through methods like the Suzuki cross-coupling reaction, have shown potential in fighting various bacterial and fungal strains, indicating a role in pharmaceutical and medical applications (B. Reddy & V. P. Reddy, 2016).

Safety and Hazards

The safety data sheet for methanol, a related compound, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs such as the eyes and the central nervous system . These hazards may also apply to “(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol”, but specific safety data for this compound is not available from the search results.

Wirkmechanismus

Target of Action

The compound “(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol” is a type of biphenyl methanol. Biphenyl methanols are often used as monofunctional alcohol initiators in polymerization reactions .

Mode of Action

In the context of polymerization, the compound “(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol” could act as an initiator, starting the polymerization process. It would do this by reacting with a monomer unit, forming a bond and creating a reactive site for further reactions .

Biochemical Pathways

Biphenyl compounds can undergo reactions at the benzylic position, which could potentially influence various biochemical pathways .

Result of Action

As a potential initiator in polymerization reactions, it could contribute to the formation of polymers .

Eigenschaften

IUPAC Name |

[4-(4-methylphenyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMMMXOMDSTFKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362745 | |

| Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79757-92-9 | |

| Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.